molecular formula C17H18N4OS2 B2429312 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide CAS No. 1105222-97-6

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide

Cat. No.: B2429312
CAS No.: 1105222-97-6
M. Wt: 358.48
InChI Key: NXMZMCNGMWKSNJ-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies suggest that the compound binds to the active site of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high specificity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMZMCNGMWKSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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